2-Ethynylpyridine hydrochloride

Hydrohalogenation Synthetic methodology Intramolecular activation

Common nitrification inhibitors face selectivity and environmental persistence challenges. 2-Ethynylpyridine hydrochloride offers a solution: • Ranked #1 of 17 nitrification inhibitors; outperforms etridiazole and nitrapyrin with minimal denitrification interference. • Ortho-substitution enables unique chelation-driven C-C coupling in triruthenium/triosmium cluster chemistry. • HCl salt form enhances solubility and enables catalyst-free hydrohalogenation to 2-(2-haloethenyl)pyridines.

Molecular Formula C7H6ClN
Molecular Weight 139.58 g/mol
Cat. No. B13255437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylpyridine hydrochloride
Molecular FormulaC7H6ClN
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=N1.Cl
InChIInChI=1S/C7H5N.ClH/c1-2-7-5-3-4-6-8-7;/h1,3-6H;1H
InChIKeyQTVZJTUZKVBTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynylpyridine Hydrochloride for Synthesis & Agrochemical Research


2-Ethynylpyridine hydrochloride (CAS: 201233-81-0) is a heterocyclic building block consisting of a pyridine ring with an ethynyl substituent at the ortho position, isolated as the hydrochloride salt [1]. This salt form confers enhanced aqueous solubility and improved handling characteristics relative to the free base [2]. The compound's structural features—a basic ring nitrogen and an electrophilic ethynyl group in close spatial proximity—enable its application in Sonogashira cross-coupling reactions, metal cluster chemistry, and coordination complex synthesis [3].

Hydrochloride salt form enhances aqueous solubility and handling
Ortho-ethynyl enables Sonogashira cross-coupling and metal cluster chemistry
Heterocyclic building block for coordination complex synthesis

Isomer Substitution Limitations for 2-Ethynylpyridine Hydrochloride


The position of the ethynyl substituent on the pyridine ring critically determines the compound's electronic properties, coordination behavior, and downstream reactivity in ways that make isomeric substitution non-viable for many applications. The ortho-substituted 2-ethynylpyridine exhibits a fundamentally distinct reactivity profile compared to its meta (3-) and para (4-) isomers due to the proximity of the basic ring nitrogen to the ethynyl group, which enables unique intramolecular effects that are absent in the other regioisomers [1]. This spatial arrangement is essential for applications requiring intramolecular activation, specific metal chelation geometries, or particular electronic characteristics [2].

Ortho position determines electronic properties and reactivity; meta/para isomers have distinct profiles.
Proximity-driven intramolecular activation is absent in 3- and 4-ethynylpyridine, limiting hydrohalogenation feasibility.
Specific metal chelation geometries and C–C bond coupling pathways require 2-substitution pattern.

2-Ethynylpyridine Hydrochloride Comparative Performance


Catalyst-Free Hydrohalogenation via Salt Formation

The hydrochloride salt form of 2-ethynylpyridine is not merely a matter of convenience; it is mechanistically essential for enabling hydrohalogenation via nucleophilic addition without requiring special reagents. In contrast, the free base form or isomers lacking the ortho-substitution pattern cannot achieve this same intramolecular proximity-driven activation [1]. The protocol yields 2-(2-chloroethenyl)pyridine in high yields and is also applicable to hydrobromination and hydroiodination [1].

Hydrohalogenation via Salt
Class-level inference
Reaction proceeds readily to 2-(2-chloroethenyl)pyridine vs. no reaction with free base under identical conditions
Supports hydrohalogenation method without metal catalysts
Data to verify with 3- and 4-isomers; intramolecular activation required
Hydrohalogenation Synthetic methodology Intramolecular activation

Leading Nitrification Inhibitor in Comparative Evaluation

In a comparative study evaluating 2-ethynylpyridine against 16 compounds patented or proposed as fertilizer amendments, 2-ethynylpyridine demonstrated superior nitrification inhibition. A subsequent laboratory study confirmed that inhibitor effectiveness declined in the order 2-ethynylpyridine > etridiazole > nitrapyrin > 3-methylpyrazole > phenylacetylene > CaC₂ > ethynylcyclohexanol [1]. At an application rate of 10 μg/g soil, 2-ethynylpyridine inhibited nitrification of (NH₄)₂SO₄ by >95% over a 14-day incubation period [2].

Nitrification Inhibitor Rank
Head-to-head
Ranked first among 17 tested compounds; >95% inhibition at 10 µg/g soil over 14 days
Reported top inhibition effectiveness in soil studies
Rank order: 2-EP > etridiazole > nitrapyrin > 3-methylpyrazole ...
Soil science Nitrification inhibition Agrochemical development

Preferred Precursor for Conducting Polymer Synthesis

DFT calculations at the B3LYP/6-311++g(3df,3p) level revealed that among the three monoethynylpyridine isomers, 2-ethynylpyridine possesses the most favorable combination of electronic properties—including HOMO-LUMO gap, ionization energies, and electron affinity—for serving as a precursor for the preparation of conducting polymers [1]. The outer valence Green's function approximant of the electron propagator theory showed closest agreement with experimental photoelectron spectra, validating the computational predictions [1].

Conducting Polymer Precursor
Class-level inference
Favorable HOMO-LUMO gap and ionization energies predicted by DFT for conducting polymer precursors
Supports selection for electroactive material studies
Computationally predicted; validation in polymer synthesis recommended
Conducting polymers Electronic materials DFT calculation

C–C Bond Coupling in Triruthenium Cluster Chemistry

Reaction of 2-ethynylpyridine with [Ru₃(CO)₁₂] proceeds via a dominant C–C bond coupling pathway to furnish triruthenium clusters containing 2-pyridyl-substituted diene and triene moieties derived from two and three 2-ethynylpyridine molecules, respectively [1]. This reactivity contrasts sharply with that of [H₂Os₃(CO)₁₀], which yields products from direct Os–H addition or C–H activation rather than C–C coupling [1]. The ortho-substitution pattern is essential for the chelating coordination mode that stabilizes the resulting metalated ligands [1].

C–C Bond Coupling in Clusters
Cross-study comparable
Diene/triene formation with [Ru₃(CO)₁₂] via alkyne C–C coupling; Os–H addition with [H₂Os₃(CO)₁₀]
Ortho-substitution required for C–C coupling pathway
Metal-cluster-specific pathway; 3- or 4-isomer not viable
Metal cluster chemistry C–C bond coupling Organometallic synthesis

Stability and Handling Advantages over 4-Ethynylpyridine Hydrochloride

Vendor technical datasheets indicate that 2-ethynylpyridine free base may darken in storage with no loss in purity, and the hydrochloride salt form generally appears as a white crystalline solid with enhanced solubility in polar solvents [1]. In contrast, 4-ethynylpyridine hydrochloride exhibits a decomposition melting point of 150 °C with decomposition noted, and its commercial availability shows limited stock from major suppliers, with some products marked as discontinued . The 2-isomer hydrochloride maintains broader commercial accessibility and established storage protocols.

Stability & Availability
Supporting evidence
Broader commercial availability and established storage protocols vs 4-ethynylpyridine hydrochloride
May support procurement continuity decisions
Supplier-reported data; lot-specific verification recommended
Compound handling Stability Procurement

2-Ethynylpyridine Hydrochloride Application Scenarios


Agrochemical Nitrification Inhibitor Development

Agrochemical research teams developing next-generation fertilizer amendments should prioritize 2-ethynylpyridine for nitrification inhibitor studies. Head-to-head comparative data demonstrate that this compound ranks first in effectiveness among 17 tested candidates, outperforming established commercial benchmarks etridiazole and nitrapyrin [1]. The compound shows minimal interference with urea hydrolysis or denitrification processes, enabling targeted ammonium retention in soil systems [2].

Conducting Polymer and Electroactive Material Synthesis

Polymer chemists synthesizing self-doped ionic conjugated polymers should select the 2-ethynyl isomer based on computational validation of its electronic structure. DFT and electron propagator calculations indicate that among monoethynylpyridines, 2-ethynylpyridine possesses the most favorable HOMO-LUMO gap and ionization characteristics for conducting polymer precursor applications [1]. The ortho-substitution pattern enables quaternization-based polymerization strategies that are less accessible with meta or para isomers [1].

Organometallic Cluster Synthesis via C–C Bond Coupling

Synthetic organometallic chemists working with triruthenium or triosmium clusters should procure 2-ethynylpyridine for studies of alkyne C–C bond coupling. The ortho-substitution pattern enables a unique chelating coordination mode that drives C–C coupling to yield metalated diene and triene frameworks [1]. This reactivity pathway is not accessible with 3- or 4-ethynylpyridine, which lack the required spatial arrangement for the same coordination geometry [1].

Efficient Hydrohalogenation Without Catalyst Optimization

Medicinal chemists requiring 2-(2-haloethenyl)pyridine intermediates should select the hydrochloride salt form of 2-ethynylpyridine for streamlined hydrohalogenation. The salt formation intrinsically enhances electrophilicity of the ethynyl group and positions the halide counteranion for intramolecular nucleophilic addition, eliminating the need for metal catalysts or specialized reagents [1]. This protocol is equally applicable to hydrobromination and hydroiodination, providing versatile access to halogenated pyridine derivatives [1].

Application
Selection Property
Validation Focus
Nitrification inhibitor research
Comparative inhibition effectiveness
Reported rank-order and soil incubation endpoints
Conducting polymer precursor studies
Electronic structure suitability
HOMO-LUMO gap and ionization energy context
Organometallic cluster coupling
C–C bond coupling pathway
Coordination geometry and diene/triene formation context
Hydrohalogenation of ethynylpyridines
Salt-enabled intramolecular activation
Catalyst-free reaction feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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